1,2,3,4-Tetrahydronaphthalene
Overview
Description
1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is primarily used as a hydrogen-donor solvent and has various applications in both industrial and laboratory settings .
Mechanism of Action
1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Target of Action
The primary targets of Tetralin are the liver and kidneys, and after inhalation, the respiratory tract . It is known to cause mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness .
Mode of Action
The metabolite 1,2,3,4-tetrahydro-2-naphthol (2-tetralol) is held responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .
Biochemical Pathways
Tetralin is degraded by Corynebacterium sp. strain C125, and by pyrolysis . During the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .
Pharmacokinetics
In rats, Tetralin is rapidly absorbed after oral administration . The terminal half-times decreased with the increasing dose from 125 to 75 minutes and from 75 to 60 minutes in the male and female mice, respectively .
Result of Action
The substance can induce the formation of cataracts . After occlusive application, Tetralin is irritating to the skin and produces mild transient irritation of the eyes . No skin sensitization could be demonstrated in a maximization test with guinea pigs .
Action Environment
Tetralin is a colorless liquid that is used as a hydrogen-donor solvent . It is produced by the catalytic hydrogenation of naphthalene . Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of Tetralin .
Biochemical Analysis
Biochemical Properties
Tetralin interacts with various enzymes and proteins in microbial degradation pathways. For instance, Pseudomonas stutzeri AS39 initiates degradation by hydroxylating the alicyclic ring of Tetralin . In contrast, Corynebacterium sp. strain C125 employs a dioxygenation strategy .
Cellular Effects
Due to its lipophilic nature, Tetralin exhibits toxicity by accumulating within biological membranes, altering their structure and function . Concentrations exceeding 100 μM are particularly toxic to microbial cultures .
Molecular Mechanism
Tetralin’s effects at the molecular level are exerted through its interactions with biomolecules. For instance, Pseudomonas stutzeri AS39 initiates degradation by hydroxylating the alicyclic ring of Tetralin . Corynebacterium sp. strain C125, on the other hand, introduces oxygen molecules into the aromatic ring structure of Tetralin before cleaving it at the extradiol position .
Metabolic Pathways
Tetralin is involved in various metabolic pathways. For instance, Pseudomonas stutzeri AS39 and Corynebacterium sp. strain C125 showcase contrasting mechanisms in the microbial degradation of Tetralin .
Preparation Methods
1,2,3,4-Tetrahydronaphthalene can be synthesized through several methods:
Catalytic Hydrogenation of Naphthalene: This is the most common industrial method.
Darzens Tetralin Synthesis: This laboratory method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid.
Birch Reduction: Another laboratory method where naphthalene is reduced using sodium in liquid ammonia, although this method is less selective and more hazardous.
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions:
Oxidation: It can be oxidized to form this compound-1,2-diol using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to decahydronaphthalene (decalin) using catalytic hydrogenation.
Substitution: It can react with bromine to form tetrabromotetralin and hydrogen bromide.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with nickel or platinum catalysts.
Substitution Reagents: Bromine in the presence of light or heat.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a hydrogen-donor solvent in coal liquefaction and as a solvent for various organic reactions.
Biology: Studied for its degradation by microorganisms like Corynebacterium sp.
Medicine: Investigated for its potential effects on the liver and kidneys in animal studies.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene is similar to other hydrogenated derivatives of naphthalene:
Decahydronaphthalene (Decalin): Fully hydrogenated form of naphthalene, used as a solvent and in fuel additives.
1,4-Dihydronaphthalene: Partially hydrogenated form, less stable and less commonly used.
Naphthalene: The parent compound, used in mothballs and as a precursor for various chemicals.
This compound is unique due to its balance of stability and reactivity, making it a versatile solvent and intermediate in various chemical processes .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID1026118 | |
Record name | Tetralin | |
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Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
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Boiling Point |
406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
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Flash Point |
176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Solubility |
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |
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Density |
0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |
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Vapor Density |
4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |
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Impurities |
DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
119-64-2, 68412-24-8 | |
Record name | TETRAHYDRONAPHTHALENE | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-23.1 °F (USCG, 1999), -35.8 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydronaphthalene (tetralin)?
A1: this compound (tetralin) has the molecular formula C10H12 and a molecular weight of 132.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetralin?
A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the hydrogen and carbon environments within the molecule, elucidating its structure and dynamics. [, , , ]* Infrared (IR) spectroscopy: This method helps identify functional groups and analyze molecular vibrations. [] * Gas chromatography (GC): Frequently coupled with mass spectrometry (MS), GC is useful for separating and identifying tetralin and its derivatives in complex mixtures. [, , , , ]
Q3: What are the implications of tetralin's reactivity in coal liquefaction processes?
A3: While tetralin acts as an effective hydrogen donor solvent in coal liquefaction, its reactivity can lead to the formation of bitetralyl compounds, impacting the separation of coal products and solvent. []
Q4: How does tetralin contribute to the liquefaction of coal?
A4: Tetralin acts as a hydrogen donor solvent, transferring hydrogen to coal molecules and facilitating their breakdown into smaller, soluble fragments. [, , , , ]
Q5: What is the role of the α- and β-hydrogens in tetralin's hydrogen donation ability?
A5: Both α- and β-hydrogens can be abstracted by coal or gas-phase products during liquefaction, contributing to tetralin's effectiveness as a hydrogen donor. []
Q6: How do catalysts impact tetralin's behavior during coal liquefaction?
A6: Catalysts, like iron oxide (Fe3O4), can enhance cellulose conversion and liquid yield during liquefaction with tetralin as a solvent, potentially by promoting hydrogen transfer and suppressing char formation. []
Q7: Have computational methods been applied to study tetralin and its reactions?
A7: Yes, Density Functional Theory (DFT) has been employed to investigate the mechanism of methylindan formation during tetralin pyrolysis, providing insights into reaction pathways and the impact of temperature. []
Q8: How does the structure of tetralin relate to its dopamine receptor activity?
A8: Studies on 5-hydroxy-2-aminotetralin derivatives, structurally similar to dopamine, demonstrate that the spatial arrangement of the nitrogen lone pair and the tetralin ring's conformation significantly influence binding affinity and agonist/antagonist properties at dopamine receptors. [, , ]
Q9: What are the key structural features impacting the dopaminergic activity of 2-aminotetralin derivatives?
A9: Two crucial parameters are:
- Tetralin inversion angle (φ): Values around 0° appear optimal for dopamine D2 receptor agonism. []
- Dihedral angle τ(C1, C2, N, N-H or electron pair) (τN): Values around 60° are favorable for D2 agonism. []
Q10: Can the accessory binding site of 5-hydroxy-2-aminotetralins accommodate modifications?
A10: Yes, this site, likely interacting with the 8-substituent of ergoline-based dopaminergic agents, tolerates various neutral and bulky functional groups. This finding opens avenues for developing novel compounds with tailored dopaminergic profiles. []
Q11: Are there bacteria capable of degrading tetralin?
A11: Yes, certain bacteria, including Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, can utilize tetralin as their sole carbon and energy source. []
Q12: What are the implications of tetralin biodegradation for environmental remediation?
A12: Understanding the genetic and regulatory mechanisms behind tetralin degradation by these bacteria offers potential avenues for bioremediation strategies to mitigate environmental contamination from this compound. []
Q13: What factors influence the solubility of tetralin?
A13: As a relatively nonpolar hydrocarbon, tetralin exhibits limited solubility in water but dissolves readily in organic solvents like hexane, benzene, and alcohols. []
Q14: Are there any suitable alternatives to tetralin as a hydrogen donor solvent in coal liquefaction?
A14: Researchers are exploring alternative solvents like decalin and other cyclic olefins for coal liquefaction. The choice of solvent depends on factors like hydrogen donation ability, thermal stability, cost, and environmental impact. [, , ]
Q15: How does the research on tetralin bridge different scientific disciplines?
A15: The study of tetralin spans diverse fields such as organic chemistry, catalysis, chemical engineering, environmental science, and medicinal chemistry. Its multifaceted nature fosters interdisciplinary research, combining expertise from various fields to address scientific challenges and develop practical applications. []
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